N'-(1-(4-Bromophenyl)ethylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide

Description

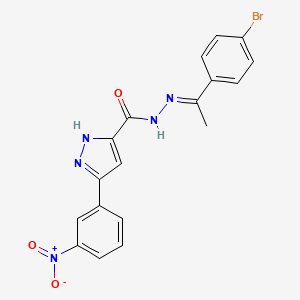

Chemical Structure and Properties The compound N'-(1-(4-Bromophenyl)ethylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide (molecular formula: C₁₈H₁₄BrN₅O₃) features a pyrazole core substituted at position 3 with a 3-nitrophenyl group and a carbohydrazide moiety linked to a (4-bromophenyl)ethylidene group. The E-configuration of the imine bond is confirmed by crystallographic and spectroscopic data (InChIKey: QRCWKNWUYFRLQF-RGVLZGJSSA-N) .

Schiff base formation: Condensation of hydrazides with ketones or aldehydes under catalytic conditions (e.g., Ni(NO₃)₂·6H₂O in ethanol) .

Multi-step protocols: For example, intermediates like 1-(4-bromophenyl)ethan-1-one may be reacted with hydrazides to form the final product .

Properties

CAS No. |

302918-54-3 |

|---|---|

Molecular Formula |

C18H14BrN5O3 |

Molecular Weight |

428.2 g/mol |

IUPAC Name |

N-[(E)-1-(4-bromophenyl)ethylideneamino]-3-(3-nitrophenyl)-1H-pyrazole-5-carboxamide |

InChI |

InChI=1S/C18H14BrN5O3/c1-11(12-5-7-14(19)8-6-12)20-23-18(25)17-10-16(21-22-17)13-3-2-4-15(9-13)24(26)27/h2-10H,1H3,(H,21,22)(H,23,25)/b20-11+ |

InChI Key |

QRCWKNWUYFRLQF-RGVLZGJSSA-N |

Isomeric SMILES |

C/C(=N\NC(=O)C1=CC(=NN1)C2=CC(=CC=C2)[N+](=O)[O-])/C3=CC=C(C=C3)Br |

Canonical SMILES |

CC(=NNC(=O)C1=CC(=NN1)C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1-(4-Bromophenyl)ethylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide typically involves a multi-step process:

Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring through the reaction of hydrazine with a β-diketone.

Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a substitution reaction, where a suitable brominated precursor reacts with the pyrazole intermediate.

Formation of the Carbohydrazide: The carbohydrazide moiety is formed by reacting the pyrazole derivative with hydrazine hydrate.

Introduction of the Nitrophenyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the nitrophenyl group.

Reduction: Reduction reactions can target the nitro group, converting it to an amine.

Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

Oxidation: Products may include oxidized derivatives of the pyrazole ring or nitrophenyl group.

Reduction: The major product is typically the corresponding amine derivative.

Substitution: Substituted derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

Anticancer Activity

Research indicates that pyrazole derivatives, including N'-(1-(4-Bromophenyl)ethylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide, exhibit promising anticancer properties. The compound has been tested against various cancer cell lines, showing potential in inhibiting tumor growth. For instance, studies have demonstrated that pyrazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways and inhibition of cell proliferation .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Pyrazole derivatives are known for their effectiveness against a range of bacterial and fungal pathogens. This compound has shown activity against resistant strains of bacteria, making it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Effects

Inflammation is a critical factor in many diseases, and compounds like this compound have been studied for their anti-inflammatory effects. Research suggests that this compound may inhibit inflammatory mediators and pathways, providing a basis for its potential use in treating inflammatory diseases .

Synthesis of Novel Heterocycles

The compound serves as a precursor in the synthesis of various heterocyclic compounds. Its structure allows for modifications that lead to the creation of new derivatives with enhanced biological activities. For example, reactions involving this compound have resulted in the development of thiazolo[3,2-a]pyridine derivatives with improved pharmacological profiles .

Material Science

In material science, derivatives of pyrazole compounds are being explored for their potential use in organic electronics and photovoltaic devices due to their unique electronic properties. The incorporation of functional groups in compounds like this compound can enhance conductivity and stability in these applications .

Case Study 1: Anticancer Activity

A study conducted on the anticancer effects of this compound demonstrated significant cytotoxicity against human breast cancer cell lines (MCF-7). The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, this compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli. The compound's mechanism was linked to disruption of bacterial cell wall synthesis, making it a candidate for further exploration in antibiotic development .

Data Table

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromophenyl and nitrophenyl groups can enhance its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Key Findings:

Electron-Withdrawing Groups: Nitro (NO₂) and bromo (Br) substituents, as in the target compound, correlate with enhanced antibacterial and anticancer activities due to increased electrophilicity . Halogenated derivatives (e.g., Cl, Br) show superior activity compared to methoxy or methyl groups .

Linker Flexibility :

- Ethylidene linkers (as in the target compound) provide moderate conformational flexibility, balancing binding affinity and metabolic stability. Benzylidene analogs (e.g., 4-nitrobenzylidene) may exhibit higher rigidity, affecting target engagement .

Anticancer Activity :

- Compound 26 (Table 1) demonstrates apoptosis induction in A549 cells, suggesting that bulky substituents (tert-butyl) and chloro-hydroxyphenyl groups enhance cytotoxicity .

Antibacterial Activity :

- The thiophene-containing analog in shows activity close to streptomycin, highlighting the role of heterocycles in disrupting bacterial membranes .

Biological Activity

N'-(1-(4-Bromophenyl)ethylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide is a synthetic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C18H14BrN5O3

- Molecular Weight : 394.34 g/mol

- IUPAC Name : this compound

- CAS Number : 302918-55-4

The structure consists of a pyrazole core with nitrophenyl and bromophenyl substituents, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The nitrophenyl groups can engage with cellular proteins and enzymes, potentially inhibiting their functions. This inhibition disrupts various cellular processes, leading to observed antimicrobial and anticancer effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it effectively inhibits the growth of various bacterial strains. For instance, a study reported a minimum inhibitory concentration (MIC) value indicating potent activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In a study involving the NCI-60 cancer cell line panel, it demonstrated moderate to good cytotoxicity against several cancer types, including breast and lung cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, this compound has shown anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines in response to lipopolysaccharide (LPS) stimulation in macrophages, indicating its potential in treating inflammatory diseases .

Table 1: Biological Activities of this compound

Case Studies

- Antimicrobial Efficacy : A recent study evaluated the compound's efficacy against multi-drug resistant bacterial strains. The results indicated that it not only inhibited bacterial growth but also showed synergistic effects when combined with conventional antibiotics.

- Cancer Treatment Research : In another investigation, the compound was tested in combination with chemotherapeutic agents on cancer cell lines. The findings suggested enhanced cytotoxicity, indicating a potential role in combination therapy for more effective cancer treatment.

Q & A

Q. What are the established synthetic routes for N'-(1-(4-bromophenyl)ethylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide, and how can purity be optimized?

The compound is typically synthesized via multi-step condensation reactions. A common approach involves reacting hydrazide precursors with substituted aldehydes or ketones under reflux conditions. For example, analogous pyrazole-carbohydrazide derivatives were synthesized by refluxing 5-phenyl-1H-pyrazole-3-carbohydrazide with 2,4-dichlorobenzaldehyde in ethanol, followed by crystallization for purification . Purity optimization requires iterative recrystallization using solvent mixtures (e.g., ethanol-water) and characterization via HPLC or TLC. Confirmation of structure is achieved through FT-IR (amide C=O stretch at ~1650 cm⁻¹), ¹H-NMR (distinct peaks for aromatic protons and hydrazone NH), and ESI-MS (molecular ion peak matching theoretical mass) .

Q. Which spectroscopic and crystallographic methods are essential for characterizing this compound?

Key methods include:

- Single-crystal X-ray diffraction (SC-XRD) to determine bond lengths, angles, and packing motifs. SHELXL is widely used for refinement, leveraging Hirshfeld surface analysis to study intermolecular interactions .

- FT-IR spectroscopy to confirm functional groups (e.g., C=O, C=N, NO₂ stretches).

- ¹H/¹³C-NMR to resolve aromatic proton environments and hydrazide NH signals.

- ESI-MS for molecular weight validation. For example, SC-XRD of a related compound revealed a dihedral angle of 15.2° between pyrazole and nitrophenyl rings, influencing electronic properties .

Q. How can preliminary biological activity screening be designed for this compound?

Use in vitro assays targeting disease-relevant enzymes or pathogens. For antibacterial activity, DNA gyrase inhibition assays (IC₅₀ determination) and MIC tests against Staphylococcus aureus or Bacillus subtilis are recommended. A study on analogous compounds reported IC₅₀ values of 0.15–0.25 µg/mL using ATP-dependent DNA supercoiling assays . Cell viability assays (e.g., MTT on cancer lines like A549) can assess antiproliferative effects, with apoptosis markers (caspase-3/7) measured via fluorescence .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) elucidate structure-activity relationships (SAR)?

Hybrid B3LYP/6-311G basis sets in DFT calculations predict electronic properties (HOMO-LUMO energies, dipole moments) and solvent effects via IEFPCM models . Molecular docking (AutoDock Vina) against target proteins (e.g., DNA gyrase, PDB: 1KZN) identifies key interactions: nitro groups form hydrogen bonds with Arg76, while the bromophenyl moiety engages in hydrophobic contacts. SAR studies on 19 derivatives revealed that electron-withdrawing substituents (e.g., -NO₂) enhance gyrase inhibition by 3–5-fold compared to electron-donating groups .

Q. What strategies resolve contradictions in crystallographic data or biological activity across studies?

Contradictions in SC-XRD data (e.g., bond length variations >0.05 Å) may arise from refinement protocols. Re-analyze raw data with updated SHELXL versions (post-2015) using TWIN/BASF commands for twinned crystals . For conflicting bioactivity results, validate assay conditions (e.g., ATP concentration in gyrase assays) and control for compound stability (HPLC post-assay). Meta-analyses of IC₅₀ data using standardized units (µM vs. µg/mL) improve comparability .

Q. How can crystallographic software (SHELX, WinGX) enhance structural refinement?

SHELXL refines anisotropic displacement parameters (ADPs) via least-squares minimization, with R-factor thresholds <5% indicating high accuracy. WinGX integrates ORTEP for visualizing ADPs and Mercury for packing diagrams. For example, refinement of a related pyrazole derivative achieved R₁ = 0.039 using SHELXL-2018, with H-bond networks mapped via Olex2 .

Q. What synthetic modifications improve bioavailability or target selectivity?

Introduce polar groups (e.g., -OH, -SO₃H) to enhance solubility, or fluorinate aromatic rings to improve membrane permeability. A study on factor Xa inhibitors demonstrated that substituting trifluoromethyl groups increased selectivity (>100-fold vs. trypsin) and oral bioavailability (F = 45% in rats) . For antimicrobial analogs, adding methylpyridine moieties to the hydrazide backbone improved MIC values by 4–8× via enhanced DNA intercalation .

Methodological Tables

Table 1. Key spectroscopic data for pyrazole-carbohydrazide derivatives:

| Parameter | Value (Example) | Technique | Reference |

|---|---|---|---|

| C=O Stretch | 1652 cm⁻¹ | FT-IR | |

| NH Hydrazide (¹H) | δ 10.2 ppm (s, 1H) | ¹H-NMR | |

| Molecular Ion | m/z 423.05 [M+H]⁺ | ESI-MS | |

| Crystal System | Monoclinic, P2₁/c | SC-XRD |

Table 2. Biological activity of selected analogs:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.